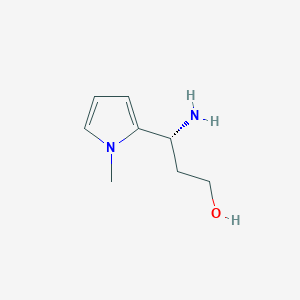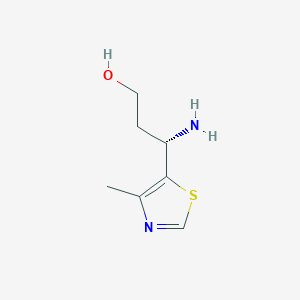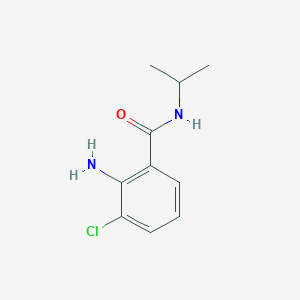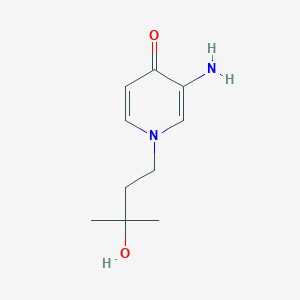![molecular formula C6H6N4 B13074079 7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
7H-pyrrolo[2,3-c]pyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[2,3-c]pyridazin-4-amine is a heterocyclic compound that features a fused ring system composed of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using hydrochloric acid. The resulting solid is filtered and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7H-pyrrolo[2,3-c]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a nucleophile such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-c]pyridazin-4-one derivatives, while reduction can lead to the formation of dihydropyrrolo[2,3-c]pyridazin-4-amine.
Wissenschaftliche Forschungsanwendungen
7H-pyrrolo[2,3-c]pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[2,3-c]pyridazin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity and affect various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This derivative has a similar core structure but with additional functional groups that confer different biological activities
Uniqueness
7H-pyrrolo[2,3-c]pyridazin-4-amine is unique due to its specific ring fusion and the presence of an amino group at the 4-position. This structural feature allows for diverse chemical modifications and the potential to interact with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-c]pyridazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H3,7,8,10) |
InChI-Schlüssel |
QSWIVRFIRAIEMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=CN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)



![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)




